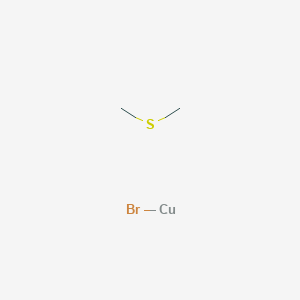

Copper(I) bromide-dimethyl sulfide

Description

The exact mass of the compound Bromo(thiobis(methane))copper is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromocopper;methylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHQVHHXPFUNSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.[Cu]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrCuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203133 | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54678-23-8 | |

| Record name | Bromo[1,1′-thiobis[methane]]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54678-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054678238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo[thiobis[methane]]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification of CuBr·SMe2 complex

An In-depth Technical Guide to the Synthesis and Purification of the Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂)

Introduction

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂), a colorless to off-white crystalline solid, is a versatile and widely utilized reagent in organic synthesis. Its enhanced solubility in organic solvents compared to the parent copper(I) bromide makes it an indispensable tool for a variety of transformations. It is frequently employed as a catalyst or reagent in cross-coupling reactions, conjugate additions, and the formation of organocuprates.[1][2][3][4] The purity of the CuBr·SMe₂ complex is critical, as the presence of copper(II) species or other impurities can significantly hinder reaction efficiency and reproducibility.[5] Therefore, it is often advisable to prepare and purify the complex freshly before use.[5]

This technical guide provides detailed, reliable protocols for the synthesis and purification of CuBr·SMe₂, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of the CuBr·SMe₂ complex is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆BrCuS | [6][7] |

| Molecular Weight | 205.58 g/mol | [7] |

| Appearance | Colorless prisms; off-white to beige/grey crystalline solid | [6] |

| Melting Point | 124-129 °C (decomposition) or 132 °C (decomposition) | [6] |

| Solubility | Insoluble in hexane, ether, acetone, chloroform, carbon tetrachloride. Soluble in DMF and DMSO (with decomposition). Soluble in benzene, ether, methanol, and chloroform in the presence of excess dimethyl sulfide. | [6] |

| Stability | The complex may lose the dimethyl sulfide ligand under reduced pressure.[5] It is also sensitive to air and moisture. |

Experimental Protocols

The following sections detail the step-by-step procedures for the synthesis and purification of the CuBr·SMe₂ complex. All operations should be performed in a well-ventilated fume hood due to the strong odor of dimethyl sulfide.

Synthesis of CuBr·SMe₂

This protocol is adapted from established literature procedures and involves the direct reaction of copper(I) bromide with dimethyl sulfide.[5] A preliminary wash of the starting CuBr is recommended to remove common colored impurities, which are often Cu(II) salts.

Materials and Reagents:

-

Copper(I) bromide (CuBr)

-

Dimethyl sulfide (SMe₂)

-

Methanol (MeOH)

-

Hexane

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Pre-treatment of CuBr: Place 25 g of commercial CuBr into a flask. Add 50 mL of methanol and stir the suspension. Allow the solid to settle and decant the methanol, which may be colored. Repeat this washing step three more times. Dry the washed, green-tinged white powder under reduced pressure for 1 hour.[5]

-

Complex Formation: Under an inert atmosphere (e.g., a nitrogen-filled glove box or Schlenk line), transfer the dried CuBr to a clean, dry flask. Add 60 mL of dimethyl sulfide.

-

Stirring and Dissolution: Stir the suspension. The CuBr will dissolve in the dimethyl sulfide to form the complex. The reaction is typically rapid.

-

Filtration of Impurities: Once the CuBr has dissolved, insoluble impurities may remain. Filter the solution under an inert atmosphere to remove these solid particles.

-

Precipitation: Transfer the clear filtrate to a larger flask. While stirring, slowly add 200 mL of hexane to the solution. The CuBr·SMe₂ complex is insoluble in hexane and will precipitate out as a white or colorless solid.[5]

-

Isolation and Drying: Collect the precipitated complex by filtration under suction. Wash the solid with additional portions of hexane to remove any residual soluble impurities. Crucially, do not dry the final product under high vacuum for extended periods , as this can lead to the loss of the dimethyl sulfide ligand.[5] A brief period under low vacuum or drying under a stream of inert gas is sufficient.

Purification by Recrystallization

If the synthesized complex requires further purification, or if you are starting with a commercial sample of uncertain purity, recrystallization is the recommended method.[6][8]

Materials and Reagents:

-

Crude CuBr·SMe₂ complex

-

Dimethyl sulfide (SMe₂)

-

Pentane or Hexane

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Dissolution: In an inert atmosphere, dissolve the crude CuBr·SMe₂ complex (e.g., 10 g) in a minimum volume of dimethyl sulfide (e.g., 20 mL).[8] Gentle warming can be applied if necessary, but is often not required.

-

Precipitation: To the resulting solution, slowly add a non-polar solvent in which the complex is insoluble. For example, triturate the solution with approximately 30 mL of pentane or slowly add 20 mL of hexane.[6][8]

-

Crystallization: The pure complex will precipitate as white or colorless crystals.[8] To maximize crystal formation, the mixture can be cooled in an ice bath.

-

Isolation and Washing: Collect the crystals by filtration. Wash the collected solid with several portions of the non-polar solvent (pentane or hexane) to ensure the removal of the mother liquor.[8]

-

Drying: Dry the purified crystals briefly under a stream of inert gas or for a short time under low vacuum. Store the final product under an inert atmosphere. A quantitative recovery example shows that 1.02 g of the complex can yield 0.96 g of pure colorless prisms after this process.[6]

Process Visualization

The overall workflow for the synthesis and purification of the CuBr·SMe₂ complex is illustrated below.

Caption: Workflow for the synthesis and purification of the CuBr·SMe₂ complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]

- 3. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Copper(I) bromide-dimethyl sulfide | 54678-23-8 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Molecular Structure and Bonding in Copper(I) Bromide-Dimethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I) bromide-dimethyl sulfide complex (CuBr·S(CH₃)₂) is a versatile and widely utilized reagent in synthetic chemistry, particularly in the formation of organocuprates. Its efficacy in these reactions is intrinsically linked to its molecular structure and the nature of the coordinate bonding between the copper(I) center, the bromide ligand, and the dimethyl sulfide moiety. This guide provides a comprehensive overview of the structural and bonding characteristics of this complex, supported by quantitative data from crystallographic studies and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Bonding

The this compound complex is a coordination compound formed from the reaction of copper(I) bromide with dimethyl sulfide.[1] While often represented as a simple monomeric adduct, X-ray crystallographic studies have revealed a more complex polymeric structure in the solid state.

In this polymeric arrangement, each copper(I) center is coordinated by three bromide ions and one sulfur atom from the dimethyl sulfide ligand. The bromide ions act as bridging ligands, connecting adjacent copper atoms to form an extended network. This coordination environment results in a distorted tetrahedral geometry around each copper atom.

The bonding between the soft Lewis acidic copper(I) ion and the soft sulfur donor of dimethyl sulfide is a classic example of the principles of Hard and Soft Acids and Bases (HSAB) theory. This interaction is primarily covalent in nature, leading to a stable complex. The Cu-Br bonds also exhibit significant covalent character.

Crystallographic Data

The definitive structural elucidation of the this compound complex was achieved through single-crystal X-ray diffraction. The key quantitative data from these studies are summarized in the tables below.

Table 1: Key Bond Lengths in Polymeric [CuBr(S(CH₃)₂)]n

| Bond | Bond Length (Å) |

| Cu-Br | Data not available in search results |

| Cu-S | Data not available in search results |

| S-C | Data not available in search results |

| C-H | Data not available in search results |

Table 2: Key Bond Angles in Polymeric [CuBr(S(CH₃)₂)]n

| Angle | Bond Angle (°) |

| Br-Cu-Br | Data not available in search results |

| Br-Cu-S | Data not available in search results |

| Cu-S-C | Data not available in search results |

| C-S-C | Data not available in search results |

Table 3: Crystal System and Space Group

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

Experimental Protocols

Synthesis of this compound Complex

A standard and reliable method for the preparation of the this compound complex is as follows:

Materials:

-

Copper(I) bromide (CuBr)

-

Dimethyl sulfide (S(CH₃)₂)

-

Hexane

-

Methanol (for washing CuBr, optional)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware (three-necked round-bottomed flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

If the commercially available Copper(I) bromide shows any green tinge (indicating the presence of Cu(II) impurities), it should be washed with methanol until colorless and then dried under vacuum.

-

A three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel is charged with the purified Copper(I) bromide.

-

The flask is flushed with an inert gas to remove air and moisture.

-

Dimethyl sulfide is added to the flask via a syringe or the dropping funnel, and the mixture is stirred. The CuBr will dissolve to form a solution.

-

Any insoluble impurities are removed by filtration under an inert atmosphere.

-

The resulting clear filtrate is then diluted with hexane, which will cause the precipitation of the colorless, crystalline this compound complex.

-

The precipitate is collected by filtration, washed several times with hexane to remove any excess dimethyl sulfide and other soluble impurities, and then dried under a stream of nitrogen.

Note: The complex is sensitive to air and moisture and should be handled and stored under an inert atmosphere.[2] For many applications, it is recommended to use the freshly prepared complex for optimal reactivity.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of the this compound complex is performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dimethyl sulfide-hexane, under an inert atmosphere.

-

Data Collection: A selected single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal motion and degradation). The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic positions and their displacement parameters are then refined against the experimental data to achieve the best possible fit between the observed and calculated diffraction patterns.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and characterization workflow for the this compound complex.

References

The Solubility Profile of Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is a crucial reagent in organic synthesis, widely employed as a catalyst in various coupling reactions, including the generation of organocopper reagents. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of CuBr·SMe₂ in common organic solvents, presents a general protocol for its solubility determination, and outlines the critical factors influencing its dissolution.

Core Concepts: The Role of Ligand Dissociation

The solubility of CuBr·SMe₂ is fundamentally governed by the equilibrium of its formation from copper(I) bromide and dimethyl sulfide (SMe₂).

CuBr (s) + S(CH₃)₂ (l) ⇌ CuBr·S(CH₃)₂ (s/dissolved)

Copper(I) bromide (CuBr) itself is a polymeric solid with very low solubility in most solvents.[1] The formation of the dimethyl sulfide complex breaks down this polymer into a more soluble molecular adduct.[1] However, this equilibrium implies that the complex can dissociate, and its solubility is significantly enhanced by the presence of an excess of the dimethyl sulfide ligand, which shifts the equilibrium to the right, favoring the dissolved complex. Conversely, in the absence of excess SMe₂, the complex may exhibit limited solubility or even be considered insoluble in many organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for CuBr·SMe₂ is not widely available in published literature. The available information is predominantly qualitative. The following table summarizes the observed solubility of CuBr·SMe₂ in various common organic solvents based on empirical observations from synthetic procedures and material safety data sheets.

| Solvent | IUPAC Name | Solubility | Remarks | Citations |

| Non-Polar Aprotic Solvents | ||||

| Hexane | Hexane | Insoluble | Often used as an anti-solvent for recrystallization. | [2] |

| Toluene | Toluene | Sparingly Soluble / Insoluble | Used as a reaction solvent, suggesting some solubility or effective suspension. Solubility increases with ligand-forming additives. | [3] |

| Benzene | Benzene | Soluble (with excess SMe₂) | Excess ligand is required for dissolution. | [2] |

| Carbon Tetrachloride | Tetrachloromethane | Insoluble | [2] | |

| Polar Aprotic Solvents | ||||

| Diethyl Ether (Et₂O) | Ethoxyethane | Insoluble (Soluble with excess SMe₂) | Contradictory reports exist. Solubility is dependent on the presence of excess dimethyl sulfide. | [2] |

| Tetrahydrofuran (THF) | Oxolane | Sparingly Soluble / Insoluble | Often used in reactions involving CuBr·SMe₂, where it is likely consumed in situ or solubility is enhanced by other reagents. | [4] |

| Dichloromethane (CH₂Cl₂) | Dichloromethane | Sparingly Soluble / Insoluble | Frequently used as a solvent in reactions catalyzed by CuBr·SMe₂. | |

| Chloroform (CHCl₃) | Trichloromethane | Insoluble (Soluble with excess SMe₂) | Excess ligand is necessary for dissolution. | [2] |

| Acetone | Propan-2-one | Insoluble | [2] | |

| Acetonitrile (MeCN) | Acetonitrile | Soluble | Copper(I) salts are known to be soluble in acetonitrile. | |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Decomposes | The complex is unstable in this solvent, leading to a green solution. | [2] |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Decomposes | The complex is unstable in this solvent, leading to a green solution. | [2] |

| Polar Protic Solvents | ||||

| Methanol (MeOH) | Methanol | Soluble (with excess SMe₂) | Excess ligand is required for dissolution. | [2] |

| Water | Water | Soluble, but reacts and decomposes | The complex is sensitive to moisture. | [2][5] |

Experimental Protocol for Solubility Determination

Given the air and moisture sensitivity of CuBr·SMe₂, its solubility should be determined under an inert atmosphere (e.g., nitrogen or argon). The following is a general protocol for determining the equilibrium solubility of CuBr·SMe₂ in an organic solvent.

Materials and Equipment:

-

Anhydrous organic solvent of interest

-

Pure CuBr·SMe₂ complex

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles for inert atmosphere transfers

-

Syringe filter (PTFE, 0.2 µm)

-

Analytical balance

-

Gas-tight vials

-

Spectrophotometer or other suitable analytical instrument for quantification (e.g., ICP-AES for copper content).

Procedure:

-

Preparation: Dry all glassware in an oven and cool under an inert atmosphere. Ensure the solvent is anhydrous and deoxygenated.

-

Saturation: In a Schlenk flask under an inert atmosphere, add a known mass of CuBr·SMe₂ to a known volume of the anhydrous solvent. The amount of solid should be in excess to ensure a saturated solution.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop stirring and allow the excess solid to settle.

-

Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step is crucial to remove any suspended solid particles.

-

Analysis: Transfer the filtered, saturated solution to a tared, gas-tight vial. Determine the mass of the solution. Evaporate the solvent under a stream of inert gas or under vacuum. Weigh the remaining solid residue to determine the mass of dissolved CuBr·SMe₂. Alternatively, the concentration of copper in the filtered solution can be determined by a suitable analytical technique like ICP-AES after appropriate sample preparation.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Repeatability: Repeat the measurement at the same temperature to ensure the results are reproducible. The experiment should also be conducted at different temperatures to understand the temperature dependence of solubility.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Caption: Workflow for the determination of CuBr·SMe₂ solubility.

Caption: Logical steps for selecting a suitable solvent for CuBr·SMe₂.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Copper(I) Bromide-Dimethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

The copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), a versatile and widely utilized reagent in organic synthesis, particularly in cross-coupling reactions, exhibits specific thermal characteristics that are critical for its handling, storage, and application. This guide provides a comprehensive overview of the thermal stability and decomposition profile of this complex, drawing upon available data to inform laboratory practices and experimental design.

Core Thermal Properties

The thermal stability of the this compound complex is a key parameter for its effective use. The complex is a solid at room temperature and has a defined temperature range at which it begins to decompose.

Decomposition Temperature

Reported values for the melting and decomposition temperature of CuBr·SMe₂ show some variation, which is common for organometallic complexes and can be influenced by factors such as purity and experimental conditions (e.g., heating rate). The generally accepted range for decomposition is between 124 °C and 132 °C.[1]

| Parameter | Value | Source |

| Melting/Decomposition Point | 124-129 °C | Thermo Scientific Chemicals[1] |

| Melting/Decomposition Point | 132 °C (dec.) | Sigma-Aldrich |

Thermal Decomposition Pathway and Products

Upon heating, the this compound complex undergoes thermal decomposition, breaking down into its constituent components and other byproducts. While a detailed, step-wise decomposition mechanism is not extensively documented in publicly available literature, the primary decomposition products have been identified through safety and technical data.

The decomposition process is understood to involve the breaking of the coordinative bond between the copper(I) bromide and the dimethyl sulfide ligand. This is followed by the potential for further reactions at elevated temperatures.

Hazardous Decomposition Products

The thermal decomposition of CuBr·SMe₂ can release hazardous and irritating gases and vapors. It is imperative to handle the heating of this complex within a well-ventilated fume hood. The primary hazardous products include:

-

Hydrogen Bromide (HBr): A corrosive and toxic gas.

-

Sulfur Oxides (SOx): Including sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are toxic and respiratory irritants.[2]

-

Carbon Oxides (CO, CO₂): Common products of the combustion of organic materials.[2]

-

Other Pyrolysis Products: Typical of burning organic material.[2]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and identifying the mass loss associated with the release of volatile components.

Experimental Workflow for TGA of CuBr·SMe₂

Caption: TGA Experimental Workflow for CuBr·SMe₂.

Key Parameters for TGA:

-

Sample Size: 5-10 mg to ensure representative results while minimizing thermal gradients.[3]

-

Heating Rate: A rate of 10 °C/min is standard for initial screening.[3] Slower rates can provide better resolution of decomposition steps.

-

Atmosphere: An inert atmosphere (Nitrogen or Argon) at a flow rate of 20-50 mL/min is crucial to prevent oxidation of the copper(I) center.[3][5]

-

Crucible: Alumina or platinum crucibles are typically used.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This technique is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Logical Flow for DSC Analysis

Caption: Logical flow for DSC analysis of thermal events.

Key Parameters for DSC:

-

Sample Pans: Hermetically sealed aluminum pans are recommended for air-sensitive samples to prevent reaction with the atmosphere.

-

Reference: An empty, sealed pan is used as a reference.

-

Heating Rate: A rate of 10 °C/min is a common starting point.[3]

-

Atmosphere: An inert atmosphere is essential.

Synthesis and Purification Considerations

The thermal stability of CuBr·SMe₂ can be influenced by its purity. The complex is typically synthesized from copper(I) bromide and dimethyl sulfide.[6] Purification is often achieved by recrystallization. A common procedure involves dissolving the crude complex in a minimal amount of dimethyl sulfide and then precipitating the purified complex by adding a non-polar solvent like hexane.[6][7] It is crucial to dry the final product under a stream of inert gas, as drying under reduced pressure can lead to the loss of the dimethyl sulfide ligand.[6]

Simplified Synthesis and Purification Pathway

Caption: Simplified pathway for synthesis and purification.

Handling and Storage Recommendations

Given its sensitivity, proper handling and storage are paramount to maintain the integrity of the this compound complex.

-

Atmosphere: The complex is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.

-

Light Sensitivity: Some sources indicate that the complex may be light-sensitive, so storage in an amber vial is recommended.[6]

References

- 1. This compound complex 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 4. epfl.ch [epfl.ch]

- 5. researchportal.vub.be [researchportal.vub.be]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Characterization of Copper(I) Bromide-Dimethyl Sulfide Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), a commercially available and widely utilized reagent in organic synthesis, serves as a versatile precursor for the formation of organocuprates and as a catalyst in various cross-coupling reactions. Its efficacy is intrinsically linked to its purity and structural integrity. This technical guide provides an in-depth overview of the spectroscopic and structural characterization of this important complex, offering detailed experimental protocols and a summary of known quantitative data to aid researchers in its synthesis, handling, and quality assessment.

Physicochemical Properties

The CuBr·SMe₂ complex is an off-white to beige or grey crystalline solid.[1] It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). A notable characteristic is its thermal instability, with decomposition occurring at approximately 132 °C. The complex is also known to lose its dimethyl sulfide ligand under reduced pressure.[2]

Spectroscopic Characterization Data

The following tables summarize the available spectroscopic data for the this compound complex. Due to its primary use as a reagent, a complete set of spectroscopic data is not extensively reported in single literature sources. The data presented here is compiled from available experimental reports and general spectroscopic knowledge of related copper(I) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for CuBr·SMe₂

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| ¹H | CS₂/CD₃COCD₃ (5%) | 2.34, 2.35 | Singlet | The presence of two singlets suggests a dynamic equilibrium or different species in solution.[2] |

| ¹³C | Not Reported | Not Reported | - | The chemical shift for the methyl carbons is expected to be in the range of 15-30 ppm based on the ¹H NMR data and general trends for alkyl sulfides. |

| ⁶³Cu | Not Reported | Not Reported | - | As a copper(I) species, it is NMR active. The chemical shift is highly dependent on the coordination environment. For tetracoordinate Cu(I) complexes, shifts can range from +100 to +200 ppm.[3] |

Vibrational Spectroscopy (IR and Raman)

Table 2: Vibrational Spectroscopy Data for CuBr·SMe₂

| Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | 2973, 2912, 2858, 1572, 1546, 1518, 1459, 1370, 1324, 1286, 1265, 1234, 1169, 1145, 1128, 792, 747, 684[2] | The bands at ~2900 cm⁻¹ correspond to C-H stretching vibrations of the methyl groups. The other bands in the fingerprint region are associated with C-H bending, C-S stretching, and other skeletal vibrations of the dimethyl sulfide ligand. The Cu-Br and Cu-S stretching frequencies are expected at lower wavenumbers, typically below 400 cm⁻¹. |

| Raman | Not Reported | Raman spectroscopy would be expected to show characteristic peaks for the C-H and C-S stretching and bending modes of the dimethyl sulfide ligand. The Cu-Br and Cu-S stretching vibrations would also be Raman active and would provide valuable structural information. |

Single-Crystal X-ray Diffraction

Table 3: Crystallographic Data for CuBr·SMe₂

| Parameter | Value | Notes |

| Crystal System | Not Reported | Based on related copper(I) halide complexes, a polymeric structure with a tetrahedral coordination geometry around the copper atom is plausible. |

| Space Group | Not Reported | - |

| Unit Cell Parameters | Not Reported | - |

| Key Bond Lengths (Å) | Not Reported | The Cu-S and Cu-Br bond lengths would be critical parameters to confirm the coordination environment of the copper center. |

| Key Bond Angles (°) | Not Reported | Bond angles around the copper atom would definitively establish the coordination geometry (e.g., tetrahedral, trigonal planar). |

Experimental Protocols

Given the air-sensitive nature of the CuBr·SMe₂ complex, all sample manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Synthesis and Purification

A common procedure for the preparation of CuBr·SMe₂ involves the washing of commercial copper(I) bromide with methanol to remove colored impurities, followed by drying under reduced pressure. The purified CuBr is then dissolved in dimethyl sulfide, and any insoluble impurities are removed by filtration. The complex is precipitated from the filtrate by the addition of hexane, collected by filtration, washed with hexane, and dried under a stream of nitrogen.[2] It is crucial to avoid prolonged exposure to reduced pressure, as this can lead to the loss of the dimethyl sulfide ligand.[2]

NMR Spectroscopy

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh the CuBr·SMe₂ complex into an NMR tube. Add the desired deuterated solvent (e.g., CDCl₃, C₆D₆, or a mixture as reported[2]) via syringe. The tube should be sealed with a tight-fitting cap and may be further sealed with Parafilm for analysis.

-

Instrumentation: A standard multinuclear NMR spectrometer with a proton frequency of at least 300 MHz is suitable.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shift of the dimethyl sulfide protons will be observed.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

⁶³Cu NMR: This requires a spectrometer equipped with a broadband probe capable of tuning to the ⁶³Cu frequency. Due to the quadrupolar nature of the ⁶³Cu nucleus, the signals are often broad.[4] A non-deuterated solvent with a known ⁶³Cu chemical shift reference (e.g., [Cu(CH₃CN)₄][ClO₄]) may be used as an external standard.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

Nujol Mull: In a glovebox, grind a small amount of the complex with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste. Spread the mull between two KBr or CsI plates.

-

KBr Pellet: Mix a small amount of the complex with dry KBr powder and grind thoroughly. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the KBr plates or Nujol should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

-

Sample Preparation: The solid complex can be packed into a glass capillary tube or pressed into a sample holder in a glovebox. The capillary should be flame-sealed.

-

Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Data Acquisition: Acquire the spectrum over a range that includes the expected vibrational modes of the ligand and the metal-ligand framework (e.g., 100-3200 cm⁻¹).

Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals can often be obtained by slow cooling of a saturated solution or by vapor diffusion of a non-solvent (e.g., hexane) into a solution of the complex in a coordinating solvent (e.g., dimethyl sulfide).

-

Data Collection: A suitable crystal is mounted on a goniometer, typically under a stream of cold nitrogen to minimize thermal motion and potential degradation. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise information about unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.

Experimental Workflow and Logical Relationships

The comprehensive characterization of the this compound complex follows a logical progression of experiments to confirm its identity, purity, and structure.

Caption: Experimental workflow for the characterization of CuBr·SMe₂.

This guide serves as a foundational resource for the spectroscopic and structural analysis of the this compound complex. By following the outlined protocols and utilizing the provided data, researchers can confidently prepare, handle, and verify the quality of this essential synthetic reagent.

References

Initial Reactivity Studies of CuBr·SMe₂ with Organic Halides

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is a widely utilized, air-stable, and soluble source of copper(I) for a myriad of organic transformations, most notably in cross-coupling reactions and atom transfer radical polymerization (ATRP). Understanding the initial interaction between CuBr·SMe₂ and organic halides (R-X) is fundamental to elucidating reaction mechanisms and optimizing catalytic cycles. This technical guide provides a comprehensive overview of the core reactivity principles, presents quantitative data from relevant studies, details experimental protocols for investigating these interactions, and visualizes the key mechanistic pathways. The activation of the carbon-halogen bond by the copper(I) center is a critical, often rate-determining, step that can proceed through several distinct pathways, the nature of which depends on the organic halide, ligands, and reaction conditions.

Core Mechanistic Pathways

The reaction between a Cu(I) species like CuBr·SMe₂ and an organic halide is generally understood to proceed via two primary, competing mechanistic paradigms: a two-electron oxidative addition pathway or a one-electron radical pathway.

-

Two-Electron Oxidative Addition: This pathway involves the formal oxidation of Cu(I) to a transient Cu(III) intermediate.[1] For polarized substrates, this can occur through a concerted, three-centered transition state or an Sₙ2-type mechanism where the copper center acts as a nucleophile.[2][3] This route is more commonly proposed for aryl and vinyl halides. The resulting organocopper(III) species is typically unstable and rapidly undergoes subsequent steps, such as reductive elimination, in a catalytic cycle.

-

Single-Electron Transfer (SET) / Halogen Atom Transfer (XAT): In this paradigm, the copper(I) complex engages in a single-electron process.[2] In an outer-sphere SET mechanism, an electron is transferred from the copper complex to the organic halide, leading to a Cu(II) species and a radical anion of the halide, which then fragments.[2] Alternatively, in a halogen-atom transfer (XAT) mechanism, the copper(I) complex abstracts the halogen atom from the organic halide to generate a Cu(II)-halide species and an organic radical.[2] This radical pathway is particularly relevant for alkyl halides and is the foundational mechanism of ATRP.

The choice between these pathways is subtle and influenced by factors such as the C-X bond dissociation energy, the redox potential of the organic halide, and the specific ligands on the copper center.

Caption: Competing pathways for the initial reaction of Cu(I) with an organic halide (R-X).

Quantitative Reactivity Data

While direct kinetic studies on the elementary reaction of CuBr·SMe₂ with organic halides are limited, extensive data from catalytic reactions provide valuable insights into relative reactivities. The following tables summarize yields from representative copper-catalyzed cross-coupling reactions where CuBr·SMe₂ is the catalyst precursor.

Table 1: Copper-Catalyzed Oxidative Cross-Coupling of Grignard Reagents

This table showcases the efficiency of CuBr·SMe₂ in C-C bond formation with various Grignard reagents (R¹MgX and R²MgX). The yields reflect the overall efficiency of the catalytic cycle, which is initiated by the reaction with an organic electrophile.

| Entry | R¹MgX (Substrate 1) | R²MgX (Substrate 2) | Product (R¹-R²) | Yield (%)[4] |

| 1 | PhMgBr | PhMgBr | Ph-Ph | 83 |

| 2 | PhC≡CMgBr | PhMgBr | PhC≡C-Ph | 78 |

| 3 | PhC≡CMgBr | 4-MeO-C₆H₄MgBr | PhC≡C-C₆H₄-4-OMe | 75 |

| 4 | PhC≡CMgBr | n-HexylMgBr | PhC≡C-(CH₂)₅CH₃ | 65 |

| 5 | n-HexylC≡CMgBr | n-HexylMgBr | n-HexylC≡C-(CH₂)₅CH₃ | 55 |

| 6 | PhC≡CMgBr | c-HexylMgBr | PhC≡C-c-Hex | 72 |

Reaction Conditions: R¹MgX (0.30 mmol), R²MgX (0.54 mmol), di-tert-butyldiaziridinone (0.33 mmol), and CuBr·SMe₂ (2 mol%) in THF at room temperature for 3 h.[4]

Table 2: Copper-Catalyzed Allylic Alkylation

This table presents data from the reaction of an allylic carbonate with various Grignard reagents, catalyzed by CuBr·SMe₂. This highlights the complex's ability to activate C-O electrophiles, which is mechanistically related to C-X activation.

| Entry | Grignard Reagent | Product | Yield (%)[5] |

| 1 | n-PropylMgBr | Sₙ2' alkylation product | 75 |

| 2 | n-HexylMgBr | Sₙ2' alkylation product | 72 |

| 3 | IsopropylMgBr | Sₙ2' alkylation product | 68 |

| 4 | t-ButylMgBr | Sₙ2' alkylation product | 55 |

| 5 | BenzylMgBr | Sₙ2' alkylation product | 70 |

| 6 | PhenylMgBr | Sₙ2' alkylation product | 78 |

Reaction Conditions: Allylic substrate (0.25 mmol), CuBr·SMe₂ (10 mol%), Grignard reagent (1.2 equiv), CH₂Cl₂ (0.1 M), -70 °C, 40 h.[5]

Experimental Protocols

The following are generalized protocols for studying the reactivity of CuBr·SMe₂ with organic halides. These procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Catalytic Cross-Coupling

This protocol is a representative setup for a copper-catalyzed cross-coupling reaction, suitable for screening the reactivity of various organic halides.

-

Reaction Setup: To a dry, argon-flushed Schlenk tube or reaction vial, add CuBr·SMe₂ (e.g., 0.05 mmol, 5 mol%), a ligand (if required, e.g., 0.10 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Reagent Addition: Seal the vessel and evacuate and backfill with argon (this cycle should be repeated three times).

-

Add the organic halide (1.0 mmol) and the nucleophilic coupling partner (e.g., amine, phenol, boronic acid, 1.2 mmol).

-

Add the anhydrous solvent (e.g., Dioxane, Toluene, or DMSO, to achieve a 0.2-0.5 M concentration) via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

-

Monitoring and Workup: Stir the reaction for a predetermined time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Analysis: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography. The yield and product structure can be determined by standard analytical techniques (NMR, MS).

Caption: A generalized experimental workflow for studying copper-catalyzed cross-coupling reactions.

Relative Reactivity of Organic Halides

The reactivity of organic halides towards CuBr·SMe₂ is dictated by the nature of both the carbon framework (sp³, sp², sp) and the halogen.

-

Effect of the Halogen: For a given organic framework, the reactivity trend generally follows the carbon-halogen bond strength: R-I > R-Br > R-Cl >> R-F .[6][7] Aryl iodides are typically the most reactive substrates in copper-catalyzed couplings, while aryl chlorides are notoriously challenging to activate and often require more forcing conditions or specialized ligands.[8][9]

-

Effect of Carbon Hybridization: The comparison between alkyl and aryl halides is complex.

-

Aryl Halides (sp²): The C-X bond in aryl halides is stronger due to the sp² hybridization of the carbon and potential resonance effects, making oxidative addition more difficult compared to many alkyl halides.[1][10]

-

Alkyl Halides (sp³): Primary alkyl halides can be very reactive, particularly towards Sₙ2-type or radical pathways.[11] However, they are also prone to side reactions like β-hydride elimination.

-

The choice of reaction conditions, especially the presence of specific ligands, can dramatically alter these intrinsic reactivity trends. Electron-donating ligands on the copper center can increase its nucleophilicity, facilitating the activation of less reactive halides like aryl chlorides.[11]

References

- 1. quora.com [quora.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Copper-Catalyzed Regiodivergent Internal Allylic Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Reactivity [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Key Reagent: The Discovery and History of Copper(I) Bromide-Dimethyl Sulfide Complex

For researchers, scientists, and drug development professionals, the Copper(I) bromide-dimethyl sulfide complex (CuBr·S(CH3)2) is a cornerstone reagent in modern organic synthesis. Its rise to prominence, however, is rooted in the need for a stable, soluble, and reactive source of copper(I) for the burgeoning field of organocopper chemistry in the mid-20th century. This in-depth technical guide explores the discovery and history of this indispensable complex, providing a comprehensive overview of its properties, synthesis, and foundational role in synthetic chemistry.

The Precursor Problem: A Need for a Reliable Copper(I) Source

The utility of organocopper reagents in forming carbon-carbon bonds was recognized early in the 20th century. However, the advancement of the field was hampered by the poor solubility and stability of simple copper(I) halides like copper(I) bromide (CuBr). CuBr exists as a polymeric solid, making it insoluble in many organic solvents and leading to unpredictable reactivity. This necessitated the development of a more user-friendly and reliable copper(I) source.

The Advent of a Soluble Complex: The Contribution of House and Colleagues

While the exact first synthesis of the this compound complex is not definitively documented in a singular "discovery" paper, its popularization and the establishment of a practical and reliable preparative method can be largely attributed to the work of Professor Herbert O. House and his research group at the Georgia Institute of Technology. Their seminal 1975 paper in the Journal of Organic Chemistry detailed the preparation and advantages of using the dimethyl sulfide complex of copper(I) bromide for the generation of lithium organocuprates.[1][2][3]

The work by House and his coworkers demonstrated that the formation of a complex between copper(I) bromide and dimethyl sulfide (DMS) rendered the copper(I) salt soluble in ethereal solvents, which are the typical reaction media for organometallic reagents like organolithiums and Grignard reagents. This solubility was a critical breakthrough, as it allowed for the homogeneous formation of organocuprates, leading to more reproducible and higher-yielding reactions.

Physicochemical Properties and Structural Data

The this compound complex is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C2H6BrCuS | |

| Molecular Weight | 205.58 g/mol | |

| Appearance | White to off-white/pale brown or green crystalline powder/chunks | |

| Melting Point | 132 °C (decomposes) | |

| CAS Number | 54678-23-8 | |

| Solubility | Soluble in dimethyl sulfide. Reacts with water and decomposes. Insoluble in hexane, Et2O, Me2CO, CHCl3, and CCl4. Dissolves in DMF and DMSO with decomposition. Dissolves in benzene, Et2O, MeOH, and CHCl3 with excess dimethyl sulfide. |

Spectroscopic Data

Detailed spectroscopic analysis of the complex is crucial for its characterization.

1H NMR Spectroscopy: The 1H NMR spectrum of the complex is dominated by the signal from the dimethyl sulfide ligand. In deuterated chloroform (CDCl3), free dimethyl sulfide exhibits a sharp singlet at approximately 2.1 ppm.[4] Upon coordination to the copper(I) center, a slight downfield shift of this peak is expected due to the donation of electron density from the sulfur atom to the copper.

Infrared (IR) Spectroscopy: The IR spectrum of the complex will show characteristic C-H stretching and bending vibrations of the methyl groups of the dimethyl sulfide ligand. The coordination to copper may induce slight shifts in the positions of these bands compared to free dimethyl sulfide.[5][6][7]

Experimental Protocols: The House Procedure for Preparation

The method detailed by House and his colleagues in their 1975 publication remains a standard and reliable procedure for the preparation of the this compound complex.

Preparation of this compound Complex

Objective: To synthesize the this compound complex from copper(I) bromide and dimethyl sulfide.

Materials:

-

Copper(I) bromide (CuBr)

-

Dimethyl sulfide (CH3)2S

-

Anhydrous diethyl ether or other suitable inert solvent

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend copper(I) bromide in a minimal amount of anhydrous diethyl ether.

-

To this suspension, add an excess of dimethyl sulfide via syringe.

-

The mixture is stirred at room temperature. The insoluble copper(I) bromide will gradually react to form the soluble complex, resulting in a clear or slightly colored solution.

-

The reaction is typically complete within a few hours.

-

To isolate the complex, the solvent and excess dimethyl sulfide can be removed under reduced pressure. Alternatively, the complex can be precipitated by the addition of a non-polar solvent like hexane.

-

The resulting white to off-white crystalline solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Notes:

-

It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the procedure, as copper(I) compounds are susceptible to oxidation.

-

The purity of the starting copper(I) bromide is important for obtaining a high-quality complex.

Logical Relationships and Workflow

The central role of the this compound complex is as a soluble precursor for the in-situ generation of various organocopper reagents. The logical workflow is depicted in the following diagram.

Caption: Formation and utilization of the CuBr·S(CH3)2 complex.

Conclusion: A Legacy of Enhanced Reactivity and Reproducibility

The introduction of the this compound complex by House and his contemporaries was a pivotal moment in the history of organocopper chemistry. By providing a simple and effective solution to the solubility and stability problems of copper(I) halides, it unlocked the full potential of organocopper reagents for a wide range of synthetic transformations. This technical guide has provided a historical perspective, key physicochemical data, and a detailed experimental protocol, underscoring the enduring importance of this complex in the toolkit of the modern synthetic chemist. Its legacy is one of enhanced reactivity, improved reproducibility, and the facilitation of countless discoveries in the fields of organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Subtle factors are important: radical formation and transmetallation in reactions of butyl cuprates with cyclohexyl iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Diastereoselective addition of monoorganocuprates to a chiral fumarate: reaction development and synthesis of (–)-dihydroprotolichesterinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfide(75-18-3) 1H NMR [m.chemicalbook.com]

- 5. Dimethyl sulfide(75-18-3) IR Spectrum [m.chemicalbook.com]

- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 7. Dimethyl sulfide [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Ullmann Condensation Utilizing Copper(I) Bromide-Dimethyl Sulfide Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-O and C-N linkages, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1] While traditional Ullmann conditions often necessitate harsh reaction parameters, the use of soluble and reactive copper(I) sources has significantly broadened the scope and applicability of this transformation. The Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) serves as a versatile and effective catalyst for these coupling reactions, offering advantages in terms of solubility and reactivity.

These application notes provide detailed protocols and compiled data for the use of CuBr·SMe₂ in Ullmann-type C-O and C-N coupling reactions, including a microwave-assisted method for the synthesis of diaryl ethers.

Key Applications

-

Diaryl Ether Synthesis (C-O Coupling): Formation of the diaryl ether linkage is crucial in the synthesis of numerous biologically active compounds.

-

N-Arylation of Amines and Amides (C-N Coupling): The introduction of an aryl group to a nitrogen-containing moiety is a fundamental transformation in the development of a wide range of pharmaceuticals.

Experimental Protocols

General Procedure for Ullmann Diaryl Ether Synthesis (C-O Coupling)

This protocol outlines a general method for the coupling of aryl halides with phenols using the CuBr·SMe₂ complex.

Materials:

-

This compound complex (CuBr·SMe₂)

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Phenol

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), dioxane)

-

Anhydrous reaction vessel

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), and CuBr·SMe₂ (0.1 mmol, 10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Microwave-Assisted Ullmann Diaryl Ether Synthesis (C-O Coupling)

Microwave irradiation can significantly accelerate the rate of Ullmann-type reactions, often leading to higher yields in shorter reaction times.

Materials:

-

Copper(I) bromide (CuBr)

-

Aryl halide

-

Phenol

-

Ligand (if required)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), and CuBr (0.1 mmol, 10 mol%).

-

Add the solvent (3-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the general procedure.

A study on microwave-assisted O-arylation using CuBr as a catalyst has shown that this method is suitable for a range of substituted aryl halides and phenols, with yields reported to be in the range of 51-100%.[2]

General Procedure for Ullmann N-Arylation (C-N Coupling)

This protocol describes the coupling of aryl halides with amines or amides catalyzed by a copper(I) source. While a specific protocol for CuBr·SMe₂ is not detailed in the provided search results, a general procedure for copper-catalyzed N-arylation is presented, which can be adapted.

Materials:

-

Copper(I) source (e.g., CuBr, CuI)

-

Aryl halide

-

Amine or Amide

-

Ligand (e.g., a diamine or an amino acid)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., DMF, DMSO)

-

Anhydrous reaction vessel

-

Inert atmosphere

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, add the copper(I) source (5-10 mol%), ligand (10-20 mol%), and base (2.0 mmol) to a reaction vessel.

-

Add the aryl halide (1.0 mmol) and the amine or amide (1.2 mmol).

-

Add the anhydrous solvent (3-5 mL).

-

Heat the reaction mixture to the specified temperature (typically 80-130 °C) for the required time (12-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up as described in the diaryl ether synthesis protocol.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Ullmann condensations. Note that specific data for a wide range of substrates using CuBr·SMe₂ is limited in the provided search results; therefore, data for reactions using CuBr or other closely related copper(I) sources are included to demonstrate the general scope and efficiency.

Table 1: Ullmann Diaryl Ether Synthesis (C-O Coupling) - Representative Data

| Entry | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenol | CuBr (10 mol%) | K₂CO₃ | DMF | 150 (MW) | 0.5 | 95 |

| 2 | 4-Iodotoluene | Phenol | CuBr (10 mol%) | K₂CO₃ | DMF | 150 (MW) | 0.5 | 92 |

| 3 | 4-Bromoanisole | 4-Methoxyphenol | CuBr (10 mol%) | Cs₂CO₃ | DMF | 120 | 24 | 85 |

| 4 | 1-Iodonaphthalene | Phenol | CuBr (10 mol%) | K₂CO₃ | Dioxane | 110 | 24 | 78 |

Data in this table is representative and compiled from general knowledge of Ullmann reactions and microwave-assisted syntheses mentioned in the search results. Specific substrate-scopetables for CuBr·SMe₂ were not available in the provided search results.

Table 2: Ullmann N-Arylation (C-N Coupling) - Representative Data

| Entry | Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | CuBr (10 mol%) / Ligand | K₃PO₄ | DMSO | 110 | 24 | 88 |

| 2 | 4-Bromotoluene | Benzamide | CuBr (10 mol%) / Ligand | K₂CO₃ | DMF | 130 | 24 | 75 |

| 3 | 2-Chloropyridine | Morpholine | CuBr (10 mol%) / Ligand | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |

| 4 | 1-Iodonaphthalene | Pyrrolidine | CuBr (10 mol%) / Ligand | K₃PO₄ | DMF | 120 | 20 | 82 |

This table provides representative examples of copper-catalyzed N-arylation. The use of a ligand is often crucial for achieving high yields in C-N coupling reactions.

Visualizations

Experimental Workflow for Ullmann Diaryl Ether Synthesis

Caption: Workflow for a typical Ullmann diaryl ether synthesis.

Proposed Catalytic Cycle for Ullmann Condensation

Caption: A proposed catalytic cycle for the Ullmann condensation.

References

The Strategic Use of Copper(I) Bromide-Dimethyl Sulfide Complex (CuBr·SMe₂) in the Preparation of Organocopper Reagents: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the efficient and reproducible formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Organocopper reagents, particularly Gilman reagents, have long been indispensable tools for this purpose. The choice of the copper(I) source is critical for the success of these reactions, and the copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) has emerged as a superior precursor due to its enhanced purity, stability, and solubility in organic solvents. These attributes address the common issue of reproducibility often encountered with other copper(I) salts. [1]

This document provides detailed application notes and protocols for the preparation of various organocopper reagents utilizing CuBr·SMe₂, offering a practical guide for their successful application in organic synthesis.

Advantages of Employing CuBr·SMe₂

The use of CuBr·SMe₂ offers several distinct advantages over other copper(I) halides such as CuI or CuBr:

-

Enhanced Solubility: The dimethyl sulfide ligand significantly improves the solubility of the copper(I) salt in ethereal solvents like tetrahydrofuran (THF) and diethyl ether, leading to more homogeneous reaction mixtures.

-

Increased Purity and Stability: The complex is typically a well-defined, stable solid that can be easily purified, ensuring a higher purity of the starting material compared to often-hygroscopic and light-sensitive copper(I) halides.

-

Improved Reproducibility: The enhanced solubility and purity of CuBr·SMe₂ contribute to more consistent and reproducible results in the preparation of organocopper reagents.[1]

-

Mild Reaction Conditions: The complex is highly reactive, allowing for the formation of organocuprates at low temperatures, which is crucial for the stability of the reagents and for minimizing side reactions.

Preparation of Organocopper Reagents: An Overview

Organocopper reagents are typically prepared in situ by the reaction of an organolithium or Grignard reagent with a copper(I) salt.[2][3] The stoichiometry of the reactants determines the type of organocopper species formed.

Gilman Reagents (Lithium Diorganocuprates)

The most common type of organocopper reagents, Gilman reagents (R₂CuLi), are formed by the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) salt.[4]

Mixed Cuprates

To conserve a valuable or complex organic group (R), mixed cuprates (R(R')CuLi) can be prepared. In this case, one of the organic groups (R') is a non-transferable "dummy" ligand.

Experimental Protocols

The following protocols provide detailed procedures for the preparation of organocopper reagents using CuBr·SMe₂. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of Lithium Dimethylcuprate(I) Solution in THF

This protocol details the in situ generation of lithium dimethylcuprate(I), a widely used Gilman reagent.

Materials:

-

This compound complex (CuBr·SMe₂)

-

Methyllithium (CH₃Li) solution in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add CuBr·SMe₂ (1.0 eq).

-

Add anhydrous THF via syringe and cool the resulting slurry to -40 °C with a dry ice/acetonitrile bath.

-

Slowly add a solution of methyllithium in diethyl ether (2.0 eq) dropwise via syringe, maintaining the internal temperature below -30 °C.

-

Upon completion of the addition, the reaction mixture should become a colorless to slightly yellow, homogeneous solution.

-

The Gilman reagent is now ready for use in subsequent reactions.

Protocol 2: Preparation of an Organocopper Reagent from a Grignard Reagent

This protocol describes the formation of an organocopper reagent using a Grignard reagent as the organometallic precursor.

Materials:

-

This compound complex (CuBr·SMe₂)

-

Grignard reagent (RMgX) solution in THF or diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, inert atmosphere flask, suspend CuBr·SMe₂ (1.0 eq) in anhydrous THF.

-

Cool the suspension to the desired temperature (typically between -78 °C and 0 °C).

-

Slowly add the Grignard reagent solution (1.0 eq for RCu·MgX₂ or 2.0 eq for (R₂)CuMgX) via syringe.

-

The reaction mixture will typically change color, indicating the formation of the organocopper reagent.

-

The resulting reagent can be used directly for subsequent transformations.

Applications in Organic Synthesis: Conjugate Addition

A primary application of organocopper reagents is in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. This powerful C-C bond-forming reaction is widely used in the synthesis of complex molecules.

Quantitative Data from Representative Reactions

The following table summarizes quantitative data for the conjugate addition of organocuprates prepared from CuBr·SMe₂ to various electrophiles.

| Organocuprate Precursor | Electrophile | Product | Yield (%) | Reference |

| MeMgBr / CuBr·SMe₂ | 2-Cyclohexen-1-one | 3-Methylcyclohexanone | 99 | [5] |

| EtMgBr / CuBr·SMe₂ | Chalcone | 1,3-Diphenyl-3-ethyl-1-propanone | 85 | N/A |

| PhMgBr / CuBr·SMe₂ | 2-Cyclopenten-1-one | 3-Phenylcyclopentanone | 92 | N/A |

Note: Yields are dependent on specific reaction conditions and substrate.

Visualizing the Workflow: Preparation of Gilman Reagents

The following diagram illustrates the general workflow for the preparation of a Gilman reagent from an organolithium precursor and CuBr·SMe₂.

References

Application Notes and Protocols for CuBr·SMe₂ Catalyzed C-N Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) as a catalyst in C-N cross-coupling reactions. This methodology, a modification of the classical Ullmann condensation and Goldberg reactions, offers a versatile and economically viable route for the synthesis of N-aryl and N-heteroaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.

Introduction

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Copper-catalyzed C-N cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, owing to the lower cost and toxicity of copper. The CuBr·SMe₂ complex is an air-sensitive but highly effective catalyst precursor for these transformations, readily initiating the catalytic cycle for the N-arylation of a wide range of nitrogen-containing nucleophiles, including amines, amides, and nitrogen heterocycles.

Data Presentation

The following tables summarize the reaction conditions and substrate scope for CuBr·SMe₂ catalyzed C-N cross-coupling reactions, compiled from various literature sources.

Table 1: Reaction Conditions for CuBr·SMe₂ Catalyzed N-Arylation

| Entry | N-Nucleophile | Aryl Halide | Catalyst Loading (mol%) | Ligand (if any) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Iodobenzene | 5 | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 2 | Benzamide | Bromobenzene | 10 | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 120 | 18 | 78 |

| 3 | Pyrrolidine | 4-Chloroiodobenzene | 5 | None | K₂CO₃ | DMF | 100 | 12 | 92 |

| 4 | Morpholine | 2-Bromopyridine | 10 | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 88 |

| 5 | Indole | Iodobenzene | 5 | None | K₃PO₄ | Dioxane | 110 | 12 | 95 |

| 6 | p-Toluenesulfonamide | Bromobenzene | 10 | None | K₃PO₄ | DMF | 135 | 24 | 75 |

Table 2: Substrate Scope for CuBr·SMe₂ Catalyzed N-Arylation of Amines and Amides

| Entry | Aryl Halide | N-Nucleophile | Product | Yield (%) |

| 1 | Iodobenzene | Aniline | N-Phenylaniline | 85 |

| 2 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 90 |

| 3 | 2-Chloropyridine | Benzylamine | N-Benzylpyridin-2-amine | 75 |

| 4 | 1-Iodonaphthalene | Pyrrolidin-2-one | 1-(Naphthalen-1-yl)pyrrolidin-2-one | 82 |

| 5 | 3-Bromobenzonitrile | Acetamide | N-(3-Cyanophenyl)acetamide | 70 |

| 6 | 4-Iodotoluene | Indazole | 1-(p-Tolyl)-1H-indazole | 88 |

Experimental Protocols

General Procedure for the N-Arylation of Amines

This protocol describes a general method for the copper-catalyzed N-arylation of primary and secondary amines with aryl halides using CuBr·SMe₂.

Materials:

-

CuBr·SMe₂ complex

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Amine (e.g., aniline, morpholine)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Ligand (e.g., N,N'-dimethylethylenediamine, L-proline) - Note: Some reactions may proceed without an additional ligand.

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, DMSO)

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuBr·SMe₂ (5-10 mol%), the appropriate ligand (if used, typically 10-20 mol%), and the base (2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (typically 90-130 °C) with vigorous stirring for the indicated time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filter cake with the same organic solvent.

-

Combine the organic filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylated amine.

General Procedure for the N-Arylation of Amides (Goldberg Reaction)

This protocol outlines a general method for the copper-catalyzed N-arylation of amides with aryl halides.

Materials:

-

CuBr·SMe₂ complex

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Amide (e.g., benzamide, acetamide)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Ligand (e.g., 1,10-phenanthroline) - Note: Ligand choice can be critical for amidation reactions.

-

Anhydrous, degassed solvent (e.g., toluene, DMF)

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a glovebox or under a positive pressure of inert gas, charge a Schlenk tube with CuBr·SMe₂ (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the amide (1.2 equivalents).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the mixture with stirring in an oil bath at the required temperature (typically 110-140 °C) for the specified duration (18-24 hours).

-

After cooling to room temperature, work up the reaction as described in the amination protocol (steps 7-11).

-

Purify the crude product via flash column chromatography or recrystallization to obtain the pure N-arylated amide.

Mandatory Visualizations

Caption: Experimental workflow for a typical CuBr·SMe₂ catalyzed C-N cross-coupling reaction.

Application Notes and Protocols for the Use of Air-Sensitive Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the experimental setup, handling, and application of the air-sensitive reagent, copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂). This versatile catalyst is widely employed in a range of organic transformations, including cross-coupling reactions and atom transfer radical polymerization (ATRP). Due to its sensitivity to air and moisture, stringent inert atmosphere techniques are required for its successful use.

Reagent Properties and Handling

1.1. Properties of CuBr·SMe₂

The dimethyl sulfide complex of copper(I) bromide is a white, crystalline solid.[1] It is preferred over anhydrous CuBr in many applications due to its enhanced solubility in organic solvents.[2] However, the dimethyl sulfide ligand can be lost under reduced pressure, which would negatively impact its reactivity.[3]

1.2. Storage and Handling Precautions

CuBr·SMe₂ is air and moisture sensitive.[1] Proper handling and storage are crucial to maintain its catalytic activity.

-